GNE-7915

Descripción general

Descripción

GNE7915 es un inhibidor de la quinasa 2 de repetición rica en leucina (LRRK2) altamente potente, selectivo y que penetra en el cerebro. Ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson . El compuesto exhibe alta selectividad y potencia, con una constante de disociación (Ki) de 1 nanomolar y una concentración inhibitoria (IC50) de 9 nanomolar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GNE7915 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. . Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de GNE7915 requiere la optimización de la ruta sintética para escalar el proceso mientras se mantiene la calidad y la consistencia del producto final. Esto implica el uso de reactores a gran escala, control preciso de los parámetros de reacción y medidas rigurosas de control de calidad para asegurar que el compuesto cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

GNE7915 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: GNE7915 puede sufrir reacciones de sustitución, donde los sustituyentes específicos se reemplazan con otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, solventes apropiados y catalizadores para facilitar las transformaciones deseadas .

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

GNE7915 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

GNE7915 ejerce sus efectos inhibiendo selectivamente la quinasa 2 de repetición rica en leucina, una proteína quinasa involucrada en varios procesos celulares, incluida la autofagia, la inflamación y la supervivencia neuronal . El compuesto se une al sitio activo de la quinasa 2 de repetición rica en leucina, evitando su fosforilación y posterior activación. Esta inhibición conduce a la modulación de las vías de señalización descendentes, afectando en última instancia las funciones celulares y la progresión de la enfermedad .

Comparación Con Compuestos Similares

Compuestos similares

LRRK2-IN-1: Otro inhibidor selectivo de la quinasa 2 de repetición rica en leucina con potencia y selectividad similares.

Singularidad de GNE7915

GNE7915 destaca por su alta selectividad y capacidad de penetrar en el cerebro, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con la quinasa 2 de repetición rica en leucina en el sistema nervioso central. Sus propiedades farmacocinéticas favorables y su perfil de baja toxicidad mejoran aún más su potencial como agente terapéutico .

Actividad Biológica

GNE-7915 is a selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in several neurodegenerative diseases, particularly Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy in various models, and safety profiles based on diverse research studies.

Overview of this compound

This compound is a small-molecule LRRK2 inhibitor designed to selectively inhibit the kinase activity of both wild-type and mutant forms of LRRK2, particularly the G2019S mutation associated with familial PD. The compound has shown promising results in preclinical studies, demonstrating significant effects on LRRK2-mediated pathways involved in neurodegeneration.

This compound exhibits potent inhibition of LRRK2 kinase activity. Biochemical studies have reported a Ki value of approximately 1 nM for this compound against phosphorylated LRRK2 (pLRRK2) in vitro, indicating high potency. In cellular assays, the cellular Ki was found to be 9 nM , confirming its effectiveness within biological systems .

Key Mechanisms:

- Inhibition of pRab10 and pRab12 : this compound effectively reduces levels of phosphorylated Rab proteins (pRab10 and pRab12), which are critical substrates for LRRK2. In a study involving mutant mice, long-term treatment with this compound resulted in a 73% reduction in pRab10 and a 24% reduction in pRab12 levels compared to vehicle controls .

- Impact on α-Synuclein Aggregation : The compound has been shown to decrease levels of α-synuclein oligomers in the brains of treated mice, which correlates with reduced neurodegeneration markers .

Mouse Models

In a study involving 14-month-old LRRK2 R1441G mutant mice, this compound was administered subcutaneously at a dosage of 100 mg/kg , twice weekly for 18 weeks . The treatment led to:

- Significant reductions in hyperactive LRRK2 activity.

- No observed abnormalities in lung or kidney morphology post-treatment, indicating good safety profiles at this dosage .

Nonhuman Primate Studies

In cynomolgus monkeys, this compound was administered at doses up to 22.5 mg/kg twice daily for 14 days. While some physical signs were noted at higher doses, the overall findings suggested that the compound could be safely administered with reversible morphological changes observed upon drug withdrawal .

Safety Profile

Long-term studies have indicated that this compound does not lead to significant adverse effects commonly associated with other LRRK2 inhibitors. Specifically:

- No increased mortality or morbidity was reported in treated mice.

- Functional assessments (e.g., lung function tests) showed no significant abnormalities after prolonged treatment .

Comparative Efficacy with Other Inhibitors

This compound has been compared to other LRRK2 inhibitors such as MLi-2. In various studies:

| Compound | Ki (nM) | Efficacy on pRab10 | Efficacy on α-Synuclein |

|---|---|---|---|

| This compound | 1 | 73% reduction | Significant reduction |

| MLi-2 | 120 | Induces vacuolation | Not specified |

The comparative data suggest that this compound may offer superior selectivity and efficacy against specific targets involved in PD pathology compared to other inhibitors .

Case Study 1: Long-term Treatment Effects

A study involving long-term administration of this compound demonstrated its ability to normalize LRRK2 activity without significant side effects. The treatment resulted in improved biochemical markers associated with neurodegeneration while maintaining overall health indicators in treated animals .

Case Study 2: Safety Observations

In nonhuman primates, despite some physical signs at elevated doses, the absence of serious adverse effects post-treatment withdrawal highlights the potential for safe clinical application .

Propiedades

IUPAC Name |

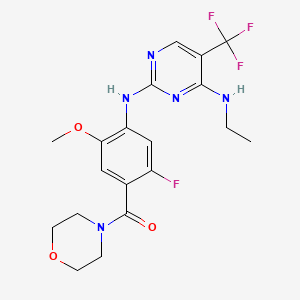

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFLWTZSJYBCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.